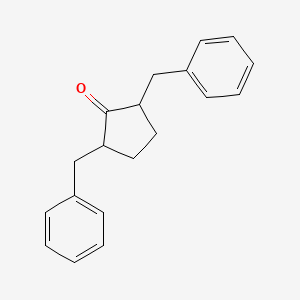
2,5-Bis(phenylmethyl)cyclopentanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(phenylmethyl)cyclopentanone is an organic compound with the molecular formula C19H20O It is a derivative of cyclopentanone, where two phenylmethyl groups are attached to the 2 and 5 positions of the cyclopentanone ring
準備方法
Synthetic Routes and Reaction Conditions
2,5-Bis(phenylmethyl)cyclopentanone can be synthesized through the aldol condensation of cyclopentanone with benzaldehyde. The reaction typically involves the use of a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction proceeds as follows:
Aldol Condensation: Cyclopentanone reacts with benzaldehyde in the presence of a base to form this compound.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: The reaction can be carried out in batch reactors or continuous flow reactors, depending on the desired scale of production.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
2,5-Bis(phenylmethyl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The phenylmethyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 2,5-bis(phenylmethyl)cyclopentanol.
Substitution: Formation of brominated or nitrated derivatives of this compound.
科学的研究の応用
2,5-Bis(phenylmethyl)cyclopentanone has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
作用機序
The mechanism of action of 2,5-bis(phenylmethyl)cyclopentanone involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2,5-Bis(2-furylmethylene)cyclopentanone: Similar structure but with furyl groups instead of phenylmethyl groups.
2,5-Bis(4-hydroxybenzylidene)cyclopentanone: Contains hydroxybenzylidene groups instead of phenylmethyl groups.
2,5-Bis(4-chlorobenzylidene)cyclopentanone: Contains chlorobenzylidene groups instead of phenylmethyl groups.
Uniqueness
2,5-Bis(phenylmethyl)cyclopentanone is unique due to its specific substitution pattern and the presence of phenylmethyl groups. This gives it distinct chemical and physical properties compared to its analogs, making it valuable for specific applications in organic synthesis and material science.
特性
CAS番号 |
52186-15-9 |
|---|---|
分子式 |
C19H20O |
分子量 |
264.4 g/mol |
IUPAC名 |
2,5-dibenzylcyclopentan-1-one |
InChI |
InChI=1S/C19H20O/c20-19-17(13-15-7-3-1-4-8-15)11-12-18(19)14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 |
InChIキー |
XARQGBICOSJNTL-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(=O)C1CC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


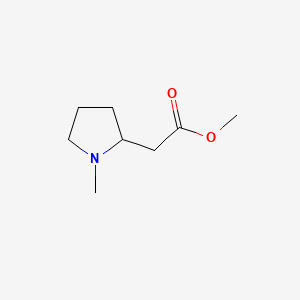
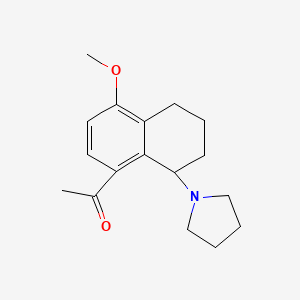

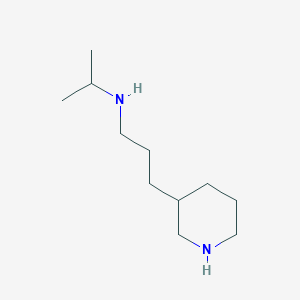
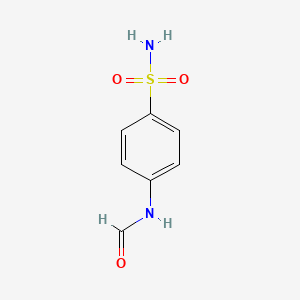
![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13950340.png)
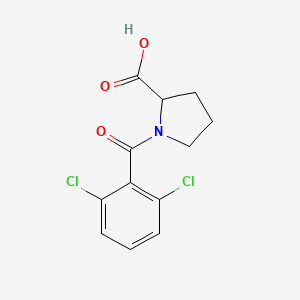
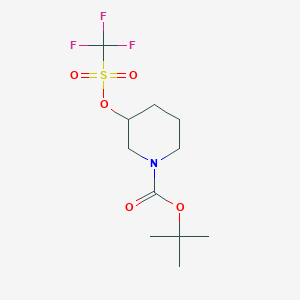
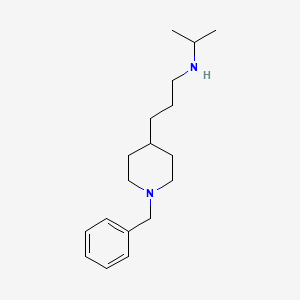
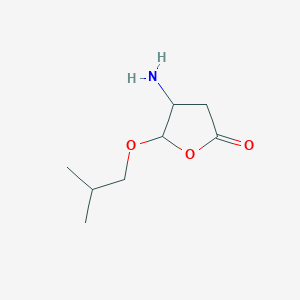
![1-methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene](/img/structure/B13950370.png)
![8-Benzyl-2-cyclopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13950378.png)
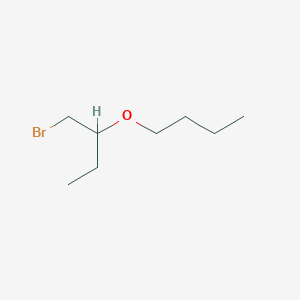
![6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile](/img/structure/B13950380.png)
